6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline is a chemical compound with the molecular formula and a molecular weight of approximately 300.21 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Quinazolines are characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, making them versatile scaffolds for drug development.
6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline can be synthesized from commercially available starting materials, such as 6-bromoquinazoline and 4-ethylpiperazine. It falls under the classification of heterocyclic compounds, specifically as a substituted quinazoline derivative. Quinazolines have garnered attention for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.
The synthesis of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline typically involves a nucleophilic substitution reaction where the bromine atom at the 6-position of quinazoline is replaced by the ethylpiperazine moiety. The general synthetic route can be outlined as follows:
This method allows for the efficient formation of the desired compound with good yields.
The molecular structure of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline features a bromine atom at the 6-position of the quinazoline ring, with an ethylpiperazine substituent at the 4-position. The structural formula can be represented as follows:
Key structural data includes:
6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline can participate in several chemical reactions due to its functional groups:
Common reagents for these reactions include sodium azide for nucleophilic substitution and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action of 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline involves its interaction with biological targets such as kinases and chromatin-associated proteins. Quinazolines generally exert their effects through:
These interactions can influence various biochemical pathways, particularly those involved in cell signaling and proliferation.
Relevant analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the molecular environment of hydrogen atoms within the compound.
6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline has several potential applications in scientific research:
Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and pyrimidine rings. This framework offers exceptional versatility for chemical modification, enabling precise optimization of pharmacokinetic and pharmacodynamic properties. The planar structure facilitates π-stacking interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors, crucial for binding to enzymatic active sites [5] [8].
Structurally, quinazoline's synthetic accessibility allows for regioselective modifications at positions 4, 6, and 7, which govern target specificity and potency. Analysis of FDA-approved kinase inhibitors reveals that 4-anilinoquinazolines (e.g., erlotinib, lapatinib) exploit this scaffold for potent EGFR inhibition. The 4-position accommodates bulky hydrophobic groups that occupy allosteric pockets in kinase domains, while electron-donating substituents at position 6 enhance binding affinity through polar interactions with solvent-exposed regions [7]. Computational studies demonstrate that quinazoline's dipole moment (~2.5 Debye) facilitates alignment with ATP-binding sites, explaining its predominance in tyrosine kinase inhibitors [7].
Table 1: Approved Quinazoline-Based Drugs and Their Targets
Drug Name | Target | Key Structural Features |
---|---|---|
Erlotinib | EGFR tyrosine kinase | 4-Anilino group; 6,7-dimethoxyquinazoline |
Lapatinib | EGFR/HER2 | 4-(3-Fluoroanilino); furan side chain |
Doxazosine | α1-adrenergic receptor | 4-Amino-2-chloroquinazoline; piperazine linker |
Beyond oncology, quinazoline derivatives exhibit diverse therapeutic applications. The scaffold's conformational rigidity enables selective interactions with G-protein coupled receptors (e.g., α-adrenergic antagonists like prazosin) and ion channels [8]. Recent advances include hybrid molecules incorporating quinazoline with other pharmacophores (e.g., triazoles, thiadiazoles), expanding their target repertoire to include antimicrobial and anti-inflammatory applications [8].
Halogenation at C6 of quinazoline induces profound electronic and steric effects that enhance anticancer activity. Bromine's substantial atomic radius (1.85 Å) and moderate electronegativity create localized hydrophobic domains favorable for van der Waals interactions within enzyme binding pockets. Bromine substitution also elevates the compound's lipophilicity (LogP increase of ~0.5-1.0 unit), facilitating membrane permeation [3].
Synthetic routes to 6-bromoquinazolines typically commence with bromination of anthranilic acid derivatives using N-bromosuccinimide (NBS) in acetic acid, achieving yields >85% [6]. Subsequent cyclization with formamide or isothiocyanates generates the quinazoline core. The bromo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling further structural diversification.
Biological evaluations confirm bromine's critical role in cytotoxic activity. In MCF-7 breast cancer cells, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (IC₅₀ = 15.85 ± 3.32 µM) demonstrated 8-fold greater potency than its non-brominated analog (IC₅₀ >100 µM) [3]. Molecular docking reveals that the bromine atom occupies a hydrophobic subpocket in EGFR's ATP-binding site, forming halogen bonds with backbone carbonyls of Leu694 and Thr854.
Table 2: Impact of 6-Bromo Substitution on Cytotoxic Activity
Compound | IC₅₀ MCF-7 (µM) | IC₅₀ SW480 (µM) | Selectivity Index (MRC-5/MCF-7) |
---|---|---|---|
6-Bromo-8a | 15.85 ± 3.32 | 17.85 ± 0.92 | 5.3 |
Non-brominated analog | >100 | >100 | <1 |
Erlotinib (reference) | 9.9 ± 0.14 | 12.1 ± 1.8 | 4.2 |
Structure-activity relationship (SAR) studies indicate that bromine's bioenhancement is position-dependent: 6-bromo derivatives consistently outperform 5- or 7-bromo isomers in cytotoxicity assays. This specificity arises from optimal spatial alignment with EGFR's gatekeeper residues when bromine occupies the 6-position. Bromination also reduces metabolic clearance by cytochrome P450 enzymes, extending plasma half-life compared to non-halogenated analogs [3] [6].
The incorporation of 4-ethylpiperazine at C4 of quinazoline represents a strategic optimization to enhance target engagement and solubility. Piperazine introduces a basic nitrogen (pKₐ ~8.5) that protonates under physiological conditions, improving aqueous solubility and facilitating salt formation. The ethyl group extends half-life by reducing oxidative N-dealkylation compared to methylpiperazine analogs [4].
Synthetic access to 6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline (CAS: 307538-58-5; C₁₄H₁₇BrN₄; MW: 321.22 g/mol) involves nucleophilic displacement of 4-chloro-6-bromoquinazoline with N-ethylpiperazine in refluxing toluene. Computational analysis (B3LYP/6-31G*) shows the ethylpiperazine moiety adopts a chair conformation, positioning the ethyl group equatorially to minimize steric clash with the quinazoline plane [4]. The compound's moderate LogP (2.9) balances membrane permeability and solubility, aligning with Lipinski's criteria for drug-likeness.
Molecular modeling reveals the pharmacophoric significance of this substitution:
Table 3: Receptor Binding Parameters of 4-(4-Ethylpiperazin-1-yl)quinazoline Derivatives
Target | Binding Energy (kcal/mol) | Key Interactions | Inhibition Constant (µM) |
---|---|---|---|
EGFR-TK | -9.2 | H-bonds: Met793, Asp855; Halogen bond: Leu694 | 0.18 |
CDK1 | -7.8 | Salt bridge: Asp86; π-stacking: Phe82 | 2.1 |
VEGFR-2 | -8.3 | H-bond: Glu885; hydrophobic: Leu840 | 0.83 |
Patent analyses indicate therapeutic applications in oncology, particularly as cyclin-dependent kinase inhibitors (CDKI). US20090281129A1 discloses derivatives of 6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline for intervention in senescence-related diseases, with biochemical assays showing CDK1 inhibition (IC₅₀ = 2.1 µM) [4]. The ethylpiperazine moiety enhances blood-brain barrier penetration, expanding potential CNS applications. Current research explores hybrid molecules combining this scaffold with sulfonamide groups at position 6, yielding dual EGFR/VEGFR inhibitors with IC₅₀ values reaching nanomolar ranges [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8